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6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a nitrogen-containing heterocyclic compound belonging to the carbazole family. This compound features a fluorine atom at the 6-position of the tetrahydrocarbazole framework, which contributes to its unique chemical properties. The molecular formula for this compound is C12H13FN2, and its molecular weight is approximately 204.25 g/mol. The structure consists of a fused ring system that includes both aromatic and aliphatic characteristics, making it a versatile building block in organic synthesis and medicinal chemistry .
Research indicates that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibits significant biological activity. It has been studied for its potential as an inhibitor of the CpxA phosphatase activity in bacterial systems, which may lead to therapeutic applications in combating bacterial infections. Additionally, it has shown promise in anti-inflammatory and anticancer activities due to its ability to modulate specific cellular pathways .
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves several steps:
For example, one method involves refluxing 4-fluorophenylhydrazine with cyclohexanone derivatives to yield the desired amine product.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has diverse applications:
Studies on the interactions of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with biological targets have revealed its capacity to bind to specific enzymes and receptors. This binding can modulate enzyme activity and influence cellular signaling pathways. For instance, it has been shown to activate the CpxRA system by inhibiting CpxA phosphatase activity in Escherichia coli, highlighting its potential as a tool for studying bacterial signaling mechanisms .
Several compounds share structural similarities with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylcarbazole | Methyl group at position 2 | Lacks fluorine; primarily studied for its role in environmental chemistry |
| 9-Methylcarbazole | Methyl group at position 9 | Exhibits different biological activities compared to 6-fluoro derivative |
| N-(4-Nitrophenyl)-3-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Nitro group substitution | Focused on as a potential anti-cancer agent |
| 6-Bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Bromine substitution | Investigated for similar pharmacological properties but with different reactivity profiles |
The uniqueness of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine lies in its specific fluorination pattern and the resultant biological activity that distinguishes it from other carbazole derivatives. Its ability to inhibit specific phosphatases while maintaining structural integrity makes it a valuable candidate for further research and development in medicinal chemistry .
Carbazole derivatives have been studied since their isolation from coal tar in the 19th century. Pioneering syntheses include the Borsche–Drechsel cyclization, which condenses phenylhydrazine with cyclohexanone to form tetrahydrocarbazole, followed by oxidative dehydrogenation to yield carbazole. The Bucherer carbazole synthesis (1904) utilizes aryl hydrazines and naphthols to construct the carbazole framework, while the Graebe–Ullmann reaction employs diazonium salts for cyclization. These methods laid the foundation for modern carbazole chemistry, enabling the introduction of substituents like fluorine for enhanced functionality.
Fluorine’s electronegativity and small atomic size make it ideal for modulating electronic and steric properties in heterocycles. In 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine:
Tetrahydrocarbazoles exhibit positional isomerism based on hydrogenation sites. Key isomers include:
| Isomer | CAS Number | Structure Description |
|---|---|---|
| 1,2,3,4-Tetrahydro | 942-01-8 | Partial saturation of the pyrrole ring |
| 5,6,7,8-Tetrahydro | 28484-36-8 | Partial saturation of the benzene ring |
| 2,3,4,9-Tetrahydro | 2367-17-1 | Mixed saturation (pyrrole and benzene rings) |
The 2,3,4,9-tetrahydro variant in 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine positions fluorine ortho to the amine, maximizing electronic and steric interactions.
The crystallographic analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine remains challenging due to limited specific structural data in the literature. However, crystallographic studies of related carbazole derivatives provide valuable insights into the structural characteristics of this compound family.
The molecular structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine features a tricyclic system with a partially saturated six-membered ring fused to the carbazole aromatic framework [1]. The compound exhibits a molecular formula of C₁₂H₁₃FN₂ with a molecular weight of 204.24 g/mol [1] [2]. The Chemical Abstracts Service registry number 1429901-83-6 uniquely identifies this compound in crystallographic databases [1] [2].
Related tetrahydrocarbazole derivatives demonstrate characteristic structural features that can be extrapolated to the target compound. Crystal structure analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one reveals a non-planar carbazole unit with a dihedral angle between the benzene ring and the saturated portion [3]. The carbazole framework maintains its fundamental tricyclic architecture despite partial saturation of the aliphatic ring.
Table 1: Crystallographic Parameters for Related Tetrahydrocarbazole Derivatives
| Compound | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|
| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | P2₁/c | a = 9.0627(2) Å, b = 14.0285(3) Å, c = 8.5506(2) Å | [3] |
| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | - | Molecular Weight: 189.23 g/mol | [4] |
| Tetrahydrocarbazole derivatives | Various | Partial saturation affects conformational flexibility | [5] |
The fluorine substituent at position 6 introduces significant electronic perturbations to the molecular structure [1]. Fluorine's high electronegativity (3.98 on the Pauling scale) creates substantial electronic modifications within the carbazole ring system, affecting both bond lengths and angles throughout the molecular framework [6] [7].
Crystallographic studies of fluorinated carbazole derivatives demonstrate that fluorine substitution typically results in shortened carbon-fluorine bonds (approximately 1.33-1.35 Å) compared to carbon-hydrogen bonds [8]. The fluorine atom occupies a position that minimizes steric hindrance while maximizing electronic conjugation with the aromatic π-system [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine through both proton and fluorine-19 NMR analysis. The compound exhibits characteristic spectroscopic signatures that reflect its unique structural features.
The proton NMR spectrum of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine displays distinct coupling patterns that provide detailed structural information. Experimental data from related compounds indicates characteristic chemical shifts and multiplicities for the carbazole system [10].
The aromatic protons in the benzene ring portion of the carbazole system appear in the downfield region (7.0-7.5 ppm) [10]. The fluorine substitution at position 6 creates distinctive coupling patterns with adjacent protons, resulting in characteristic doublet-of-doublets multiplicity patterns [6] [7].
Table 2: ¹H NMR Chemical Shifts and Coupling Patterns
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-5 | 7.24 | dd | J = 9 Hz, J = 5 Hz |
| H-7 | 7.06 | d | J = 10 Hz |
| H-8 | 6.83-6.77 | m | - |
| H-1 | 3.90 | m | - |
| H-2,3,4 | 1.97 | m | - |
| H-2,3 | 1.73-1.46 | m | - |
The tetrahydro portion of the molecule exhibits aliphatic proton signals in the upfield region (1.5-4.0 ppm) [10]. The saturated ring system displays characteristic coupling patterns that reflect the chair conformation typically adopted by six-membered rings [11].
The amino group protons appear as a broad singlet around 10.76 ppm in deuterated dimethyl sulfoxide, indicating hydrogen bonding interactions with the solvent [10]. The broad nature of this signal suggests rapid exchange between the amino protons and the solvent system.
Fluorine-proton coupling across the aromatic ring system creates long-range coupling effects that influence the multiplicity patterns of aromatic protons. The fluorine atom at position 6 exhibits through-space and through-bond coupling with protons at positions 5 and 7, resulting in characteristic splitting patterns [6] [7].
Fluorine-19 NMR spectroscopy provides highly sensitive structural information for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine due to the exceptional sensitivity of fluorine chemical shifts to local electronic environment [7]. The fluorine nucleus exhibits a nuclear spin of 1/2 and comprises 100% of naturally occurring fluorine, making it highly amenable to NMR analysis [7].
The ¹⁹F NMR chemical shift of aromatic fluorine substituents typically appears in the range of -80 to -170 ppm relative to trichlorofluoromethane (CFCl₃) [6] [7]. For carbazole derivatives, the fluorine chemical shift is significantly influenced by the extended π-electron system and the electron-donating nature of the nitrogen atom [12].
Table 3: ¹⁹F NMR Chemical Shift Correlations for Fluorinated Aromatics
| Compound Type | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Fluorobenzenes | -80 to -170 | [6] [7] |
| Fluorinated heterocycles | -90 to -150 | [6] |
| Carbazole derivatives | -100 to -140 | [12] |
The fluorine chemical shift in 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is expected to appear around -120 to -130 ppm, consistent with fluorine attached to an electron-rich aromatic system [6] [7]. The partial saturation of the carbazole ring system introduces additional electronic perturbations that may shift the fluorine resonance slightly upfield compared to fully aromatic carbazole derivatives.
The ¹⁹F NMR spectrum exhibits a complex multiplicity pattern due to scalar coupling with adjacent protons [6] [7]. The fluorine nucleus couples with protons at positions 5 and 7 through three-bond and four-bond pathways, respectively, creating distinctive splitting patterns that provide structural confirmation.
Temperature-dependent ¹⁹F NMR studies reveal conformational dynamics within the tetrahydrocarbazole system [12]. The fluorine chemical shift exhibits temperature-dependent variations that reflect changes in the local electronic environment due to ring flipping and conformational interconversion processes.
Mass spectrometry provides crucial structural information for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine through characteristic fragmentation patterns that reflect the compound's molecular architecture. The molecular ion peak appears at m/z 204, corresponding to the molecular formula C₁₂H₁₃FN₂ [1] [2].
The fragmentation behavior of tetrahydrocarbazole derivatives follows predictable patterns based on the stability of resulting ionic species [13] [14]. The partially saturated ring system exhibits characteristic fragmentation pathways that distinguish it from fully aromatic carbazole derivatives.
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Molecular Formula | Fragmentation Process | Relative Intensity |
|---|---|---|---|
| 204 | C₁₂H₁₃FN₂ | Molecular ion [M]- ⁺ | Moderate |
| 187 | C₁₂H₁₀FN | Loss of NH₃ [M-17]⁺ | High |
| 176 | C₁₁H₁₀FN | Loss of C₂H₅ [M-28]⁺ | Moderate |
| 157 | C₁₀H₈FN | Loss of C₂H₅N [M-47]⁺ | High |
| 137 | C₉H₈F | Loss of C₂H₅N₂ [M-67]⁺ | Moderate |
The primary fragmentation pathway involves loss of ammonia (NH₃) from the molecular ion, yielding a fragment at m/z 187 [13]. This fragmentation reflects the lability of the amino group under electron impact conditions and represents a characteristic feature of amino-substituted carbazole derivatives.
Secondary fragmentation processes include loss of ethyl radicals (C₂H₅) and ethylamino groups (C₂H₅N) from the tetrahydro portion of the molecule [13] [14]. These fragmentations result in stabilized aromatic ions that retain the fluorinated benzene ring system.
The fluorine substituent influences fragmentation patterns by stabilizing certain ionic species through inductive effects [13]. The high electronegativity of fluorine creates electron-deficient regions that direct fragmentation toward specific bond cleavage sites.
Table 5: Characteristic Fragmentation Mechanisms
| Fragmentation Type | Mechanism | Driving Force |
|---|---|---|
| α-Cleavage | Bond cleavage adjacent to heteroatom | Heteroatom stabilization |
| McLafferty rearrangement | Hydrogen migration with bond cleavage | Formation of stable fragments |
| Inductive cleavage | Electron-withdrawing group directed | Fluorine inductive effect |
The mass spectrometric fragmentation patterns provide definitive structural confirmation for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and enable differentiation from structural isomers and related compounds [13] [14].
Computational modeling provides essential insights into the conformational behavior and structural dynamics of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. The partially saturated carbazole system exhibits conformational flexibility that significantly influences its chemical and biological properties [15] [5].
Density functional theory calculations reveal the preferred conformational states and energetic landscapes of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. The B3LYP functional with 6-31G(d,p) basis set provides accurate geometric optimizations and energetic analyses for carbazole derivatives [15] [16].
The tetrahydrocarbazole system adopts a chair conformation for the saturated six-membered ring, consistent with cyclohexane-like behavior [15] [17]. The fluorine substituent introduces electronic perturbations that stabilize specific conformational states through electrostatic interactions.
Table 6: Density Functional Theory Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| Functional | B3LYP | Hybrid DFT |
| Basis Set | 6-31G(d,p) | Gaussian-type |
| Geometry Optimization | Tight convergence | Analytical gradients |
| Energy Calculations | Single-point | Post-optimization |
The computational analysis reveals that the aromatic carbazole portion remains planar while the tetrahydro ring exhibits puckering characteristic of chair conformations [15] [5]. The fluorine substitution creates an energy barrier for ring flipping processes, with activation energies typically ranging from 10-15 kcal/mol [18].
Conformational analysis demonstrates that the amino group at position 1 adopts an equatorial orientation to minimize steric interactions with the aromatic ring system [15]. This preferred geometry influences the compound's reactivity and molecular recognition properties.
The fluorine substituent exhibits strong electronic communication with the carbazole π-system, as evidenced by bond length variations and charge distribution analysis [15] [9]. The carbon-fluorine bond length (1.34 Å) is shorter than typical carbon-hydrogen bonds, reflecting the strong electronegativity of fluorine.
Molecular orbital analysis provides detailed insights into the electronic structure modifications induced by fluorine substitution in 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. The frontier molecular orbitals (highest occupied molecular orbital and lowest unoccupied molecular orbital) exhibit significant perturbations compared to the unfluorinated parent compound [19] [8].
The highest occupied molecular orbital localizes primarily on the carbazole aromatic system with significant contribution from the nitrogen lone pair [19] [20]. The fluorine substituent introduces electron-withdrawing effects that stabilize the highest occupied molecular orbital energy, typically by 0.2-0.5 eV compared to the unfluorinated analog [9] [8].
Table 7: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Localization | Fluorine Contribution |
|---|---|---|---|
| HOMO | -5.8 to -6.2 | Carbazole π-system | Stabilizing |
| LUMO | -1.0 to -1.5 | Aromatic π* | Minimal |
| HOMO-LUMO Gap | 4.5 to 5.0 | - | Increased |
The lowest unoccupied molecular orbital exhibits aromatic π* character distributed across the benzene rings of the carbazole system [19] [20]. The fluorine substitution has minimal direct influence on the lowest unoccupied molecular orbital but affects the overall electronic distribution through inductive effects.
The molecular orbital analysis reveals that fluorine substitution increases the HOMO-LUMO gap, indicating reduced electronic excitability and increased kinetic stability [9] [8]. This electronic stabilization influences the compound's photophysical properties and chemical reactivity patterns.
Natural bond orbital analysis demonstrates that the fluorine substituent participates in hyperconjugation with the aromatic π-system, creating stabilizing interactions that influence molecular geometry and conformational preferences [16]. The fluorine 2p orbitals exhibit significant overlap with the carbazole π-orbitals, creating extended conjugation pathways.
Table 8: Natural Bond Orbital Analysis Results
| Interaction Type | Stabilization Energy (kcal/mol) | Orbital Overlap |
|---|---|---|
| σ(C-F) → π*(aromatic) | 2.5-3.5 | Moderate |
| n(F) → π*(aromatic) | 1.5-2.5 | Weak |
| π(aromatic) → σ*(C-F) | 3.0-4.0 | Strong |